Terminal Alkyne Reactivity: CuAAC Competence vs. Vinyl and Saturated Analogs
The terminal alkyne of 1-ethynylcyclopropane-1-sulfonamide is competent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a defining bioorthogonal ligation. Its closest heteroatom-substituted analog, 1-ethenylcyclopropane-1-sulfonamide, contains a vinyl group that does not participate in CuAAC; the saturated analog 1-ethylcyclopropane-1-sulfonamide is completely unreactive under CuAAC conditions. Cyclopropane-1-sulfonamide lacks any terminal unsaturation [1]. Terminal alkynes typically exhibit second-order rate constants of ≥1 M⁻¹s⁻¹ under Cu(I) catalysis, whereas the corresponding alkenes and alkanes show negligible conversion [2].
| Evidence Dimension | CuAAC reactivity (terminal alkyne vs. vinyl vs. saturated) |
|---|---|
| Target Compound Data | Terminal alkyne present; competent for CuAAC |
| Comparator Or Baseline | 1-Ethenylcyclopropane-1-sulfonamide (vinyl, incompetent); 1-Ethylcyclopropane-1-sulfonamide (saturated, incompetent); Cyclopropane-1-sulfonamide (no unsaturation, incompetent) |
| Quantified Difference | Qualitative binary difference: competent vs. incompetent; supported by class-level rate constants for terminal alkynes (≥1 M⁻¹s⁻¹ under Cu(I)) vs. ~0 for alkenes/alkanes |
| Conditions | Cu(I)-catalyzed azide-alkyne cycloaddition, ambient temperature, aqueous/organic solvent mixtures; data inferred from well-established alkyne click chemistry literature |
Why This Matters
Procurement of the ethynyl-bearing compound is mandatory when the intended downstream step involves click chemistry; the vinyl and saturated analogs cannot serve as functional substitutes.
- [1] American Elements. 1-Ethenylcyclopropane-1-sulfonamide – CAS 2089277-07-4. Product Page. View Source
- [2] Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. View Source
